molecular formula C9H11N3O3 B2475913 N-Methyl-2-(methylamino)-4-nitrobenzamide CAS No. 1824079-39-1

N-Methyl-2-(methylamino)-4-nitrobenzamide

Cat. No.: B2475913
CAS No.: 1824079-39-1
M. Wt: 209.205
InChI Key: VCVPMEIIBYUZPM-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylamino)-4-nitrobenzamide: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO₂) attached to a benzene ring, along with a methylamino group (-NHCH₃) and a methyl group (-CH₃) attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(methylamino)-4-nitrobenzamide can be achieved through several methods. One common approach involves the nitration of N-Methyl-2-(methylamino)benzamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(methylamino)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methylamino group can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Oxidation: Hydrogen peroxide, potassium permanganate.

Major Products Formed:

    Reduction: N-Methyl-2-(methylamino)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: this compound N-oxide.

Scientific Research Applications

Chemistry: N-Methyl-2-(methylamino)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-(methylamino)-4-nitrobenzamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2,4-Dinitro-N-methylaniline: Similar structure with two nitro groups.

    2-Amino-4-nitro-N-methylaniline: Similar structure with an amino group instead of a nitro group.

Uniqueness: N-Methyl-2-(methylamino)-4-nitrobenzamide is unique due to the presence of both a nitro group and a methylamino group on the benzene ring

Biological Activity

N-Methyl-2-(methylamino)-4-nitrobenzamide is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a methylamino group attached to a benzamide moiety. Its molecular formula is C9H10N4O3C_9H_{10}N_4O_3, with a molecular weight of approximately 210.20 g/mol. The compound appears as a yellow to off-white crystalline solid, which has implications for its handling and application in various fields, including pharmaceuticals and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation. Inhibiting these enzymes can lead to the reactivation of silenced genes, making it a candidate for cancer therapy .
  • Bioreduction : The nitro group can undergo bioreduction within biological systems, forming reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects or cytotoxicity against cancer cells.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Cytotoxicity : Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including leukemia cells. The cytotoxicity is often assessed in micromolar ranges, comparable to established reference compounds .
  • Pharmacological Potential : As a precursor in drug development, this compound has been explored for its potential applications in treating diseases related to epigenetic modifications, particularly cancers characterized by aberrant DNA methylation patterns .

Case Study 1: Inhibition of DNA Methyltransferases

A study evaluated the structure-activity relationship (SAR) of several derivatives related to this compound. It was found that specific modifications could enhance the inhibitory activity against DNMTs, leading to increased re-expression of silenced genes in leukemia cell lines. This highlights the compound's potential as an epigenetic drug candidate .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound derivatives exhibited significant cytotoxicity against human leukemia KG-1 cells. The mechanism involved the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and death .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundNitro group + methylamino group on benzamideCytotoxicity against leukemia cells
2-Amino-4-nitro-N-methylanilineAmino instead of nitro groupAnticancer properties
2,4-Dinitro-N-methylanilineTwo nitro groupsEnhanced cytotoxicity

This table illustrates how structural variations influence the biological activity of related compounds, emphasizing the unique properties of this compound.

Properties

IUPAC Name

N-methyl-2-(methylamino)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-10-8-5-6(12(14)15)3-4-7(8)9(13)11-2/h3-5,10H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVPMEIIBYUZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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